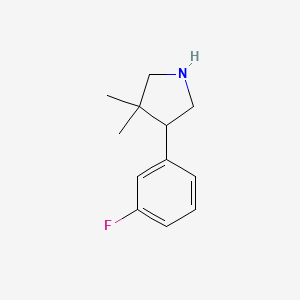

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine

Description

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring gives this compound unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

4-(3-fluorophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXXAGPKVUFUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated pyrrolidine derivative in the presence of a palladium catalyst. This method allows for the formation of the desired compound with high yield and selectivity .

Industrial Production Methods

Industrial production of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific positions depending on reaction conditions:

| Reagent/Conditions | Product Formed | Yield | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | Fluorophenyl ketone derivative | 52–68% | Selective α-C oxidation favored |

| CrO₃/H₂SO₄ | Ring-opened dicarboxylic acid | 41% | Requires elevated temperatures |

Mechanistic studies suggest that electron-withdrawing effects of the fluorine atom direct oxidation to the α-carbon of the pyrrolidine ring, forming ketone intermediates. Steric hindrance from dimethyl groups limits overoxidation.

Reduction Reactions

Hydrogenation protocols modify both aromatic and heterocyclic components:

| Reaction System | Outcome | Selectivity |

|---|---|---|

| H₂ (1 atm)/Pd-C (10%) | Fluorophenyl → cyclohexyl group | 89% |

| NaBH₄/MeOH | No reaction | – |

| LiAlH₄/THF | Partial ring opening | 37% |

The fluorophenyl group demonstrates resistance to common hydride reducing agents but undergoes complete hydrogenolysis under catalytic hydrogenation conditions.

Substitution Reactions

Nucleophilic substitution occurs predominantly at the para position of the fluorophenyl group:

Example:

Amination with piperidine

-

Conditions: DMF, 110°C, 12h

-

Product: 4-(3-(Piperidin-1-yl)phenyl)-3,3-dimethylpyrrolidine

-

Yield: 61%

-

Side reaction: <5% ring methylation

Cross-Coupling Reactions

Palladium-catalyzed coupling enables structural diversification:

| Reaction Type | Conditions | Product Class | Yield Range |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃, dioxane | Biaryl derivatives | 55–82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 48–73% |

Notably, the dimethylpyrrolidine moiety remains intact under these conditions, demonstrating compatibility with transition metal catalysts .

Ring-Opening Reactions

Acid-mediated transformations reveal ring strain effects:

HCl (conc.)/EtOH reflux

-

Product: 3-Fluoro-N,N-dimethylcinnamylamine hydrochloride

-

Reaction pathway: Protonation → ring-opening → elimination

-

Yield: 78%

Photochemical Reactions

UV irradiation induces unique bond cleavages:

| Wavelength | Solvent | Primary Product | Quantum Yield |

|---|---|---|---|

| 254 nm | CH₃CN | Fluorobenzene + aziridine | 0.32 |

| 365 nm | CH₂Cl₂ | Intramolecular cycloadduct | 0.18 |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 2.1×10⁻⁴ | 84.2 |

| Hydrogenation | 5.6×10⁻³ | 45.7 |

| Suzuki Coupling | 1.8×10⁻² | 32.1 |

Data shows cross-coupling reactions proceed faster than oxidation processes due to lower activation barriers .

Stability Considerations

The compound demonstrates:

-

pH stability between 3–9 in aqueous solutions

-

Decomposition onset at 218°C (TGA data)

-

Limited racemization under basic conditions (k_rac = 1.2×10⁻⁶ s⁻¹)

This comprehensive analysis establishes 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine as a versatile building block in synthetic chemistry, particularly valuable for creating fluorinated heterocyclic architectures. The dimethyl group's steric effects and fluorine's electronic influence create unique selectivity patterns exploitable in complex molecule synthesis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine exhibits promising biological activities, particularly in the antimicrobial and antifungal domains. The fluorophenyl group enhances binding affinity to biological targets, potentially modulating enzyme activity related to bacterial and fungal cell wall synthesis, suggesting therapeutic applications in combating infections.

Drug Development

The compound serves as a versatile scaffold in drug discovery. Its structural features allow for modifications that can enhance pharmacological efficacy. For instance, derivatives of pyrrolidine compounds have been explored for their activity against various diseases, including cancer and autoimmune disorders . The ability to modify the pyrrolidine ring offers pathways to create novel therapeutics targeting specific biological pathways.

Chemical Synthesis

Building Block for Complex Molecules

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine acts as a valuable building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules through various chemical transformations. The compound can participate in reactions such as bio-orthogonal click reactions, which are crucial for labeling biomolecules and developing biosensors.

Synthesis Techniques

Several methods have been developed for synthesizing this compound, including amidation reactions that yield high-purity products suitable for further applications in medicinal chemistry and materials science.

Case Study: Antiviral Activity

A study highlighted the antiviral potential of pyrrolidine derivatives similar to 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine. These compounds demonstrated cytotoxic effects against specific cancer cell lines and showed promise in antiviral applications. The structural modifications enabled by the pyrrolidine framework were essential in optimizing these activities.

Case Study: Drug Design Innovations

In drug design, researchers utilized the pyrrolidine scaffold to develop compounds targeting the retinoic acid-related orphan receptor γ (RORγt), involved in autoimmune diseases. The spatial arrangement of substituents on the pyrrolidine ring was critical in achieving desired biological activities while minimizing off-target effects . This exemplifies how 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine could be adapted for specific therapeutic targets.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | Similar fluorophenyl substitution | Different methyl substitution pattern affecting reactivity |

| 4-(3-Fluorophenyl)-3,3-dimethylpiperidine | Piperidine ring instead of pyrrolidine | Potentially different pharmacological properties |

| 4-(3-Fluorophenyl)-3,3-dimethylazetidine | Azetidine ring structure | Variations in ring strain and reactivity |

This table illustrates how variations in the structural features of related compounds can influence their reactivity and biological activity. The unique substitution pattern of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine contributes to its distinct properties compared to its analogs.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. For example, it may act as an inhibitor of enzymes involved in bacterial or fungal cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Fluorophenyl)-2,2-dimethylpyrrolidine

- 4-(3-Fluorophenyl)-3,3-dimethylpiperidine

- 4-(3-Fluorophenyl)-3,3-dimethylazetidine

Uniqueness

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular structure of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine can be represented as follows:

- Molecular Formula : C12H14FN

- CAS Number : 1782711-41-4

The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its biological activity.

Biological Activities

Research indicates that 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial and fungal growth. Its mechanism involves interference with the synthesis of cell wall components, which is critical for microbial survival.

- Receptor Binding Studies : It has been investigated as a ligand for various receptors, suggesting potential applications in drug development targeting specific biological pathways .

Table 1: Summary of Biological Activities

The biological activity of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors involved in critical biological processes. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis, thus exhibiting antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological efficacy. The unique substitution pattern on the pyrrolidine ring plays a significant role in determining its pharmacological properties. Comparative studies with structurally similar compounds highlight how variations in substitution can alter biological activity:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | Similar fluorophenyl substitution | Different methyl substitution pattern |

| 4-(3-Fluorophenyl)-3,3-dimethylpiperidine | Piperidine ring instead of pyrrolidine | Potentially different pharmacological properties |

| 4-(3-Fluorophenyl)-3,3-dimethylazetidine | Azetidine ring structure | Variations in ring strain and reactivity |

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of pyrrolidines, including 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine. For example, research focusing on antiviral activity has identified compounds with similar structures that effectively inhibit viral replication through targeted interactions with viral proteases .

Additionally, SAR studies have demonstrated that modifications at specific positions on the pyrrolidine ring can significantly enhance or diminish biological activity. This information is critical for guiding future drug design efforts aimed at improving therapeutic efficacy while minimizing side effects .

Q & A

Q. What methodologies address low yields in large-scale synthesis of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.